3-(4-Methylcyclohexyl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-3-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-3,9-11H,4-8H2,1H3/b3-2+ |
InChI Key |
VQFDARVDKKCLTL-NSCUHMNNSA-N |
Isomeric SMILES |
CC1CCC(CC1)/C=C/CO |
Canonical SMILES |
CC1CCC(CC1)C=CCO |
Origin of Product |
United States |
Preparation Methods
Optimization of Hydrogenation Conditions
Critical parameters include catalyst loading (5–10 wt%), solvent polarity, and reaction temperature. Polar solvents like iso-propanol enhance hydrogen solubility, while temperatures above 150°C accelerate ring saturation without compromising the allylic alcohol’s integrity. Post-reaction purification via fractional distillation yields 3-(4-Methylcyclohexyl)prop-2-en-1-ol with >95% purity.
Grignard Addition to Cyclohexylcarbonyl Intermediates
An alternative route employs Grignard reagents to construct the propenol chain. 4-Methylcyclohexanecarboxaldehyde is treated with vinylmagnesium bromide in tetrahydrofuran (THF) at −78°C, forming a secondary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 3-(4-Methylcyclohexyl)prop-2-enal, which is reduced selectively to the allylic alcohol using sodium borohydride in methanol. This method achieves moderate yields (60–70%) but provides excellent control over double-bond geometry.
Epoxide Ring-Opening and Reduction
Epoxidation of 3-(4-Methylcyclohexyl)prop-1-en-1-ol followed by ring-opening with nucleophiles represents a stereoselective pathway. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the allylic alcohol is converted to an epoxide intermediate. Treatment with lithium perchlorate and amines in acetonitrile at 70–80°C facilitates nucleophilic attack, yielding amino-alcohol derivatives that are debenzylated via hydrogenolysis over palladium on carbon (Pd/C). While primarily used for functionalized derivatives, this approach underscores the versatility of epoxide chemistry in accessing structurally diverse analogs.
Natural Isolation from Vaccinium Species
3-(4-Methylcyclohexyl)prop-2-en-1-ol has been identified in Vaccinium virgatum and Vaccinium ashei through gas chromatography-mass spectrometry (GC-MS) analysis. Extraction protocols involve steam distillation of berry extracts followed by liquid-liquid partitioning with ethyl acetate. Although natural isolation provides limited quantities (<0.1% yield), it remains relevant for comparative studies of stereochemical configurations.
Comparative Analysis of Synthetic Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 90–95% | Ru/C, 70–170°C, 70 bar H₂ | High yield, scalability | Requires high-pressure equipment |
| Grignard Addition | 60–70% | THF, −78°C to RT | Stereochemical control | Multi-step, moderate yields |
| Epoxide Ring-Opening | 40–50% | mCPBA, LiClO₄, 70–80°C | Functional group diversity | Low yield, complex purification |
| Natural Isolation | <0.1% | Steam distillation, GC-MS | Access to natural stereoisomers | Non-scalable, low abundance |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylcyclohexyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
3-(4-Methylcyclohexyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic uses and effects on biological systems.
Industry:Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Hydrogen Bonding Patterns in Cyclohexanol Derivatives
Key Observations :
- The target compound’s S(6) motif arises from intramolecular hydrogen bonding between the hydroxyl and π-electrons of the double bond, a feature absent in saturated alcohols .
- Steric effects from the 4-methyl group reduce intermolecular bonding compared to 3-methylcyclohexan-1-ol, impacting melting points and crystallinity .
Biological Activity
3-(4-Methylcyclohexyl)prop-2-en-1-ol is a compound of interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
3-(4-Methylcyclohexyl)prop-2-en-1-ol is an organic compound that functions as an intermediate in the synthesis of various organic compounds. It has been noted for its potential interactions with biological systems, making it a candidate for further investigation in pharmacology and toxicology.
The biological activity of 3-(4-Methylcyclohexyl)prop-2-en-1-ol is believed to involve its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, which can alter their activity and lead to various biological responses. Detailed studies are required to elucidate the exact pathways involved in its action.
Biological Activity Overview
Research into the biological activity of 3-(4-Methylcyclohexyl)prop-2-en-1-ol suggests several potential effects:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that 3-(4-Methylcyclohexyl)prop-2-en-1-ol may also possess such activity.
- Cytotoxic Effects : The compound may exhibit cytotoxic effects on certain cell lines, which could be relevant for cancer research .
Case Studies
- Antimicrobial Studies : In studies evaluating the antimicrobial properties of related compounds, it was found that modifications in the cyclohexyl ring significantly affected activity against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure–activity relationship (SAR) indicated that similar compounds could yield potent antimicrobial agents .
- Cytotoxicity Assays : A study on structurally similar compounds showed varying degrees of cytotoxicity against cancer cell lines, with some derivatives demonstrating significant inhibitory effects on cell proliferation. This suggests a need for further exploration into the cytotoxic potential of 3-(4-Methylcyclohexyl)prop-2-en-1-ol .
Data Table: Biological Activity Summary
Q & A
Structural Confirmation via X-ray Crystallography
Q: What challenges arise in resolving the crystal structure of 3-(4-Methylcyclohexyl)prop-2-en-1-ol using SHELX software, and how can twinning or disorder be addressed?
A: For crystals exhibiting twinning or disorder, employ SHELXL with the TWIN and BASF commands to refine twin domains. Use PART instructions to model disordered regions (e.g., methylcyclohexyl groups). Validate refinement with R-factor convergence and residual density maps. Visualize final structures using ORTEP-3 to confirm geometric accuracy and detect modeling artifacts .
Hydrogen Bonding Network Analysis
Q: How can graph set analysis elucidate hydrogen bonding patterns in 3-(4-Methylcyclohexyl)prop-2-en-1-ol crystals? A: Extract hydrogen bond donor/acceptor distances and angles from crystallographic data. Apply Etter’s graph set theory to classify motifs (e.g., C(6) chains or R₂²(8) rings). Compare with similar allylic alcohols to identify packing trends. Use Mercury software to generate interaction maps and quantify network stability .
Stereochemical Influence on Reactivity
Q: How does the stereochemistry of the 4-methylcyclohexyl group affect the compound’s reactivity and intermolecular interactions? A: The axial/equatorial conformation of the methyl group alters steric hindrance and electronic environment. Use IUPAC stereodescriptors (e.g., 1r,4r) to define configurations . Perform DFT calculations to model transition states in reactions (e.g., oxidation of the allylic alcohol). Experimentally, compare kinetics of stereoisomers via HPLC-monitored reactions.
Spectroscopic Data Contradictions
Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions? A:
- Step 1: Acquire 2D NMR (COSY, HSQC) to assign proton/carbon signals.
- Step 2: Run DFT simulations (e.g., B3LYP/6-31G**) with implicit solvent models.
- Step 3: Adjust for tautomerism or solvent effects (e.g., DMSO vs. CDCl₃).
- Step 4: Validate using DEPT-135 to distinguish CH₂/CH₃ groups in the allylic chain .
Conformational Stability Assessment
Q: Which methods are suitable for evaluating the thermodynamic stability of 3-(4-Methylcyclohexyl)prop-2-en-1-ol conformers? A:
Synthetic Route Optimization
Q: What strategies improve yield in synthesizing 3-(4-Methylcyclohexyl)prop-2-en-1-ol? A:
- Route 1: Reduce 3-(4-Methylcyclohexyl)prop-2-en-1-one using NaBH₄/CeCl₃ (Luche reduction) for selective allylic alcohol formation.
- Route 2: Employ Sharpless asymmetric epoxidation followed by ring-opening (if chiral synthesis is required).
- Optimization: Use DoE (Design of Experiments) to vary solvent polarity (THF vs. EtOH) and temperature. Monitor by TLC and GC-MS .
Computational Modeling of Solvent Effects
Q: How do solvent interactions influence the compound’s solubility and stability? A: Run MD simulations (e.g., GROMACS) with explicit solvent models (water, ethanol). Calculate solvation free energy (ΔG_solv) using COSMO-RS. Experimentally, measure logP via shake-flask method and correlate with computational results. Use Hansen solubility parameters to predict compatibility with polymers or excipients .
Addressing Crystallization Failures
Q: Why might 3-(4-Methylcyclohexyl)prop-2-en-1-ol fail to crystallize, and how can this be mitigated? A: Common issues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
